

Verosudil's Activity Profile and Computational Context

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Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

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The table below summarizes the key biochemical data for Verosudil and the context from computational studies on other ROCK inhibitors.

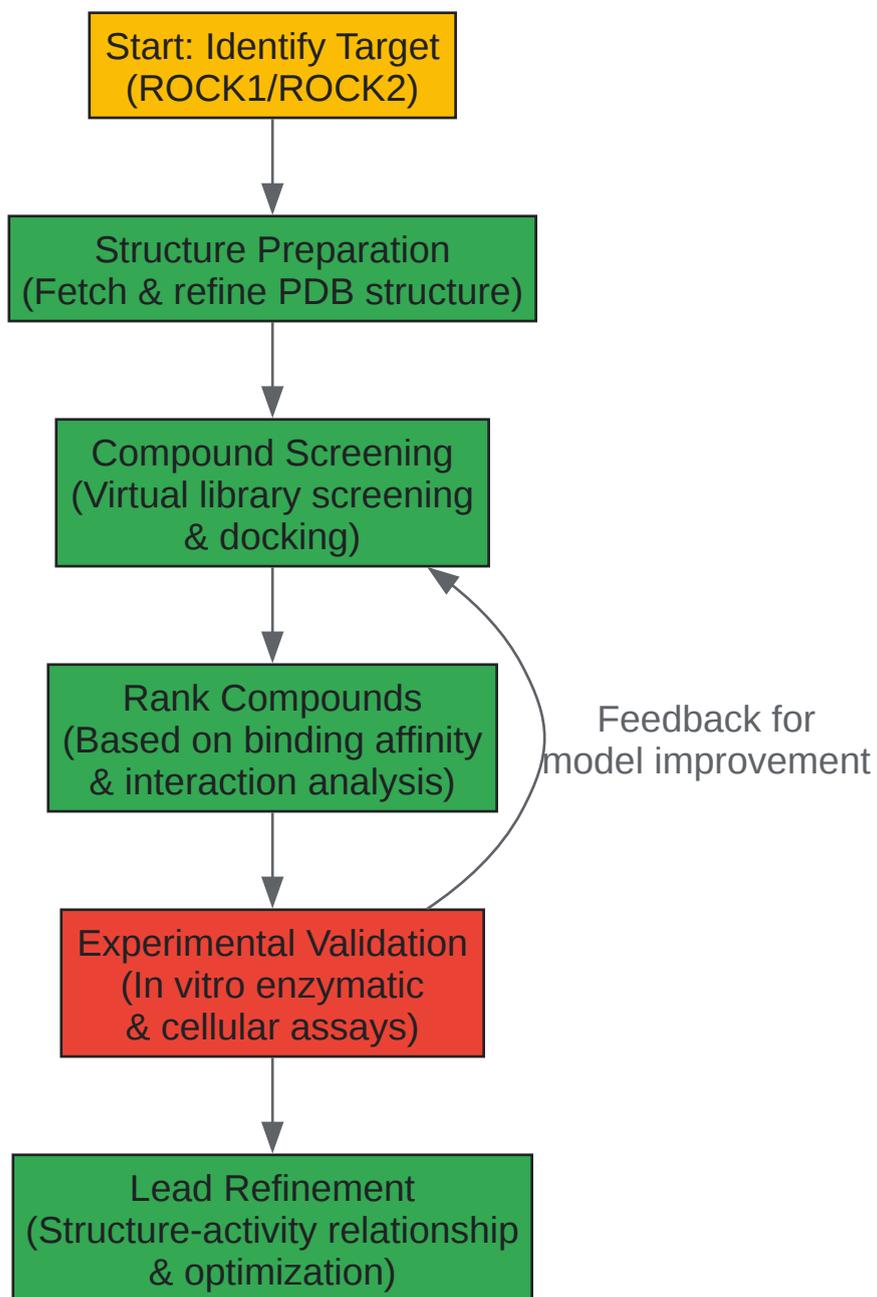
Compound Name	Reported Activity on ROCK1 (Ki)	Reported Activity on ROCK2 (Ki)	Selectivity (ROCK2 vs. ROCK1)	Source & Context
Verosudil (AR-12286)	2 nM [1]	2 nM [1]	Not selective (1-fold) [1]	Experimentally confirmed biochemical activity [1].
CH-2	Information missing	IC50 = 28 nM [2]	~5-fold selective for ROCK2 [2]	Identified via DNA-encoded library screening; provides an example of a ROCK2-selective inhibitor [2].
Novel Hits (e.g., F847-0007)	Information missing	High binding affinity (specific data missing) [3] [4]	Information missing	Identified through high-throughput virtual screening; exemplifies modern discovery workflows [3] [4].

Standard Protocols for Docking and Screening ROCK Inhibitors

Although a dedicated study for Verosudil was not found, the following established computational protocols are used to generate the data researchers rely on. You can use these methodologies to guide your own investigations or to evaluate literature on other ROCK inhibitors.

- **Structure Preparation:** The crystallographic structure of the target protein (ROCK1 or ROCK2) is obtained from the Protein Data Bank (PDB). The structure is then "prepared" by removing water molecules, adding hydrogen atoms, assigning partial charges, and minimizing the structure to correct any steric clashes. This is a standard step in software suites like Schrödinger [5].
- **Ligand Preparation:** The 3D structure of the small molecule inhibitor is drawn or imported, and its geometry is optimized using molecular mechanics force fields. Multiple conformational states may be generated to account for flexibility [5].
- **Molecular Docking:** The prepared ligand is computationally placed into the binding site of the prepared protein. The docking algorithm scores different binding poses and orientations based on energy functions that evaluate complementarity, hydrogen bonding, van der Waals forces, and electrostatic interactions [5] [4].
- **Validation & Refinement:** The reliability of the docking protocol is often tested by re-docking a known co-crystallized ligand and checking if the computational pose matches the experimental one (with a low Root-Mean-Square Deviation, or RMSD) [3] [5]. Further refinement and binding energy calculations can be performed using more intensive Molecular Dynamics (MD) simulations and MM/GBSA methods [3] [4].

This workflow for the discovery of novel ROCK inhibitors can be visualized as follows:



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How to Proceed with Your Research

Given the lack of specific docking data for Verosudil, here are practical steps you can take to acquire this information:

- **Access Protein Structures:** Download the crystal structures of ROCK1 and ROCK2 from the PDB. Useful entries might include structures co-crystallized with other ATP-competitive inhibitors.
- **Obtain Ligand Structure:** The molecular structure of Verosudil (AR-12286) can be found in chemical databases like PubChem. You will need to generate a 3D conformation for docking.
- **Perform Your Own Docking:** Use molecular docking software (e.g., AutoDock Vina, Schrödinger Glide, or similar) to dock Verosudil into the active sites of ROCK1 and ROCK2. This will allow you to analyze and compare the binding poses, hydrogen bonds, and hydrophobic interactions yourself.

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References

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